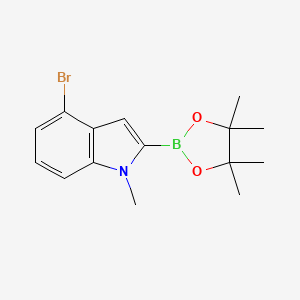
N-g-N-g-Dimethyl arginine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-g-N-g-Dimethyl arginine hydrochloride, also known as asymmetric dimethylarginine, is a naturally occurring compound found in blood plasma. It is a metabolic by-product of protein modification processes in the cytoplasm of all human cells. This compound is closely related to L-arginine, a conditionally essential amino acid. This compound is known for its role as an endogenous inhibitor of nitric oxide synthase, which is crucial for cardiovascular health .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-g-N-g-Dimethyl arginine hydrochloride is synthesized through the methylation of arginine residues in proteins by protein arginine methyltransferases. The methylation process involves the transfer of methyl groups from S-adenosylmethionine to the guanidine group of arginine, resulting in the formation of N-g-N-g-Dimethyl arginine .
Industrial Production Methods
Industrial production of this compound typically involves the extraction and purification of the compound from biological sources. High-performance liquid chromatography (HPLC) is commonly used to separate and quantify the compound from plasma samples .
Analyse Des Réactions Chimiques
Types of Reactions
N-g-N-g-Dimethyl arginine hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form dimethylamine and citrulline.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: The compound can undergo substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Such as hydrogen peroxide and potassium permanganate.
Reducing agents: Such as sodium borohydride.
Nucleophiles: Such as ammonia and primary amines.
Major Products Formed
The major products formed from the reactions of this compound include dimethylamine, citrulline, and various substituted derivatives depending on the specific reaction conditions .
Applications De Recherche Scientifique
N-g-N-g-Dimethyl arginine hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and as a standard in analytical chemistry techniques.
Biology: Studied for its role in cellular processes and protein modification.
Medicine: Investigated for its potential as a biomarker for cardiovascular diseases and renal dysfunction.
Industry: Utilized in the production of pharmaceuticals and as a research tool in drug development
Mécanisme D'action
N-g-N-g-Dimethyl arginine hydrochloride exerts its effects by inhibiting nitric oxide synthase, an enzyme responsible for the production of nitric oxide from L-arginine. This inhibition leads to reduced nitric oxide levels, which can affect vascular tone, blood pressure regulation, and endothelial function. The compound interacts with molecular targets such as protein arginine methyltransferases and dimethylarginine dimethylaminohydrolases, which are involved in its synthesis and degradation .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-g-N-g-Dimethyl-L-arginine dihydrochloride: Another form of dimethylarginine with similar inhibitory effects on nitric oxide synthase.
N-g-Monomethyl-L-arginine: A related compound that also inhibits nitric oxide synthase but with different potency and specificity.
Symmetric dimethylarginine: A structural isomer of N-g-N-g-Dimethyl arginine with distinct biological effects
Uniqueness
N-g-N-g-Dimethyl arginine hydrochloride is unique due to its specific inhibitory action on nitric oxide synthase and its role as a biomarker for various cardiovascular and renal diseases. Its ability to modulate nitric oxide levels makes it a valuable compound for research and therapeutic applications .
Propriétés
IUPAC Name |
(2S)-2-amino-5-[methyl-(N'-methylcarbamimidoyl)amino]pentanoic acid;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N4O2.2ClH/c1-11-8(10)12(2)5-3-4-6(9)7(13)14;;/h6H,3-5,9H2,1-2H3,(H2,10,11)(H,13,14);2*1H/t6-;;/m0../s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDDQAFGNCMVXFE-ILKKLZGPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN=C(N)N(C)CCCC(C(=O)O)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN=C(N)N(C)CCC[C@@H](C(=O)O)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20Cl2N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3-[(E)-2-nitroethenyl]benzoic acid](/img/structure/B8119490.png)




![3-[(E)-2-(4-nitrophenyl)ethenyl]phenol](/img/structure/B8119526.png)


